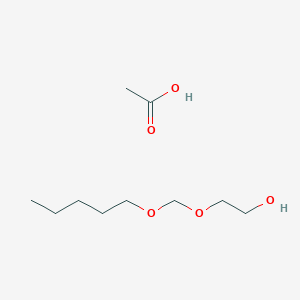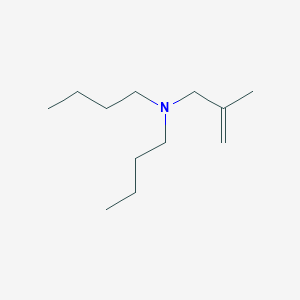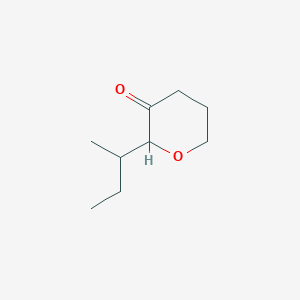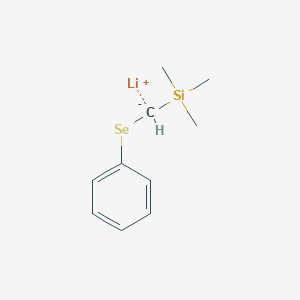
Lithium (phenylselanyl)(trimethylsilyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (phenylselanyl)(trimethylsilyl)methanide is an organolithium compound that features a lithium atom bonded to a phenylselanyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium (phenylselanyl)(trimethylsilyl)methanide typically involves the reaction of phenylselanyl(trimethylsilyl)methane with an organolithium reagent. One common method is to react phenylselanyl(trimethylsilyl)methane with n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
PhSeCH2SiMe3+n-BuLi→PhSeCHLiSiMe3+n-BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Lithium (phenylselanyl)(trimethylsilyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds depending on the electrophile used.
Scientific Research Applications
Lithium (phenylselanyl)(trimethylsilyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used to introduce selenium into biological molecules, which is useful for studying selenium’s role in biological systems.
Medicine: Organoselenium compounds have potential therapeutic applications due to their antioxidant properties.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which lithium (phenylselanyl)(trimethylsilyl)methanide exerts its effects involves the reactivity of the lithium atom and the phenylselanyl group. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. The phenylselanyl group can participate in redox reactions, contributing to the compound’s overall reactivity. The trimethylsilyl group provides steric protection, influencing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with a similar structure but different reactivity.
Lithium (trimethylsilyl)methanide: Lacks the phenylselanyl group, resulting in different chemical properties.
Lithium phenylselenide: Lacks the trimethylsilyl group, affecting its stability and reactivity.
Uniqueness
Lithium (phenylselanyl)(trimethylsilyl)methanide is unique due to the presence of both the phenylselanyl and trimethylsilyl groups. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis and other applications.
Properties
CAS No. |
62418-54-6 |
|---|---|
Molecular Formula |
C10H15LiSeSi |
Molecular Weight |
249.2 g/mol |
IUPAC Name |
lithium;trimethyl(phenylselanylmethyl)silane |
InChI |
InChI=1S/C10H15SeSi.Li/c1-12(2,3)9-11-10-7-5-4-6-8-10;/h4-9H,1-3H3;/q-1;+1 |
InChI Key |
YIHSWOVVTPJSGU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH-][Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


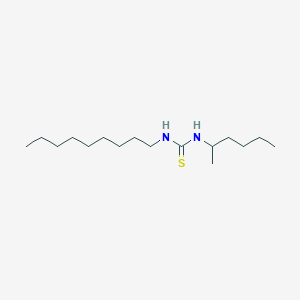
silane](/img/structure/B14529482.png)
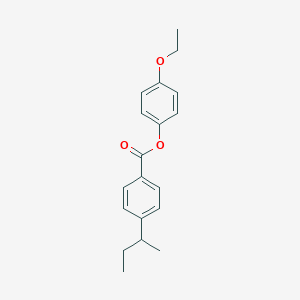
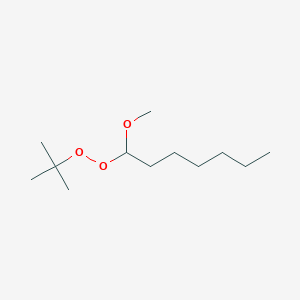
![5-Chlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14529501.png)
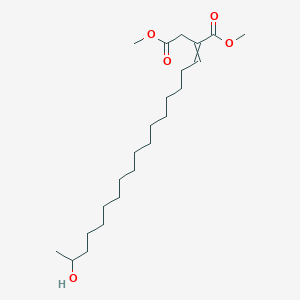
![Ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14529511.png)
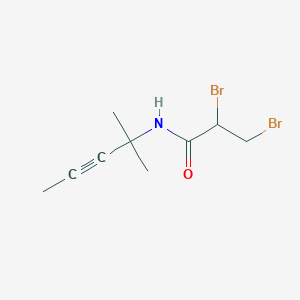
![3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14529519.png)
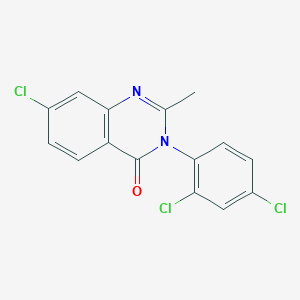
![Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B14529528.png)
